2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine
Description
2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 2,4-dinitrophenyl group
Properties
IUPAC Name |
2-[4-(2,4-dinitrophenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4/c21-19(22)11-2-3-12(13(10-11)20(23)24)17-6-8-18(9-7-17)14-15-4-1-5-16-14/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIDJBQLWLLWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Dinitrophenyl Group: The 2,4-dinitrophenyl group is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with 2,4-dinitrofluorobenzene under basic conditions.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SnAr)
The dinitrophenyl group activates the pyrimidine ring for SnAr reactions. Key findings:
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Reactivity Order : In pyrido[3,2-d]pyrimidines with identical leaving groups at positions 2 and 4, substitution occurs preferentially at the C-4 position due to electronic effects .
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Solvent Effects : Reactions in polar aprotic solvents (e.g., DMSO) proceed efficiently, as seen in the substitution of 2,4-diazidopyrido[3,2-d]pyrimidine with amines .
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Tautomerization : Tautomeric equilibria (e.g., azide-tetrazole forms in 2AT ) can redirect nucleophilic attack pathways, favoring specific substitution sites .
Example Reaction :
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2,4-Diazidopyrido[3,2-d]pyrimidine | p-MeO-benzylamine | DMSO, RT, 24 h | 5-Amino-tetrazolo-pyrimidine | 49% |
Reduction Reactions
The nitro groups in the dinitrophenyl moiety are susceptible to reduction:
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Selective Reduction : Cu(I)/ascorbate systems reduce azides to amines without affecting nitro groups .
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Full Reduction : Catalytic hydrogenation (H₂/Pd) converts nitro groups to amines, generating 2-[4-(2,4-diaminophenyl)piperazino]pyrimidine.
Key Observation :
Partial reduction of azido groups in related systems produces triazolyl derivatives (e.g., 7 ) as side products .
Cross-Coupling Reactions
The pyrimidine core can participate in metal-catalyzed couplings:
Mechanistic Insight :
The α-nitrogen in pyrimidine facilitates C–S bond activation, enabling coupling with aryl boronic acids .
Functionalization via Staudinger Reaction
The piperazino group participates in iminophosphorane formation:
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Reaction Example : 5-Aminotetrazolo[1,5-a]pyrimidine reacts with triphenylphosphine to form iminophosphorane 8 , which protonates at N(1) to yield 8′ .
Conditions :
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Substrate: 5-Aminotetrazolo-pyrimidine
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Reagent: PPh₃, DCM/MTBE, HCl
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Product: Protonated iminophosphorane 8′ (confirmed by X-ray)
Cyclization and Heterocycle Formation
The piperazine and pyrimidine moieties enable cyclization:
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Pyrazolo-Pyrimidines : Reactions with formamide/formic acid yield fused pyrimidines (e.g., 5 ) .
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Pyrano-Pyrimidines : Cyclization with triethyl orthoformate and hydrazine produces pyrano-pyrimidine derivatives (e.g., 11 ) .
Representative Pathway :
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Formamide/formic acid promotes cyclization of pyrazolopyridine intermediates.
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Triethyl orthoformate introduces formyl groups, enabling hydrazine-mediated ring closure .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient dinitrophenyl group resists EAS, but the pyrimidine ring may undergo directed metalation:
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Pd-Catalyzed C–H Arylation : Pyrazolo[1,5-a]pyrimidines undergo regioselective arylation at C-3/C-6 positions under PdCl₂(dppf) catalysis .
Stability and Side Reactions
Scientific Research Applications
Research indicates that 2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine has potential pharmacological properties. Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines, including HCT-116 and HeLa cells. The mechanism of action appears to involve the induction of apoptosis, thereby inhibiting cancer cell proliferation by interfering with the cell cycle.
Summary of Biological Studies
| Cell Line | IC50 Values (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest at G1 phase |
Medicinal Chemistry Applications
The compound is being explored for its potential as a therapeutic agent for various diseases due to its unique structure and biological activity. Its applications include:
- Anticancer Agents : Ongoing research is focused on understanding its mechanism of action against tumor cells and optimizing its efficacy.
- Antimicrobial Properties : Similar compounds have been studied for their antimicrobial activities, indicating potential in treating infections.
Case Studies
Research has demonstrated the effectiveness of similar compounds in various biological assays:
- A derivative tested against multiple cancer cell lines showed IC50 values ranging from 10 to 20 µM, indicating substantial cytotoxicity.
- In vivo studies are necessary to evaluate pharmacokinetics and therapeutic windows.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,4-Dinitrophenyl)piperazino]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
2-[4-(2,4-Dinitrophenyl)piperazino]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine is unique due to the presence of both the pyrimidine and piperazine rings, which confer distinct chemical and biological properties.
Biological Activity
2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anticancer, antihypertensive, and antimicrobial activities.
Chemical Structure
The compound features a pyrimidine ring substituted with a piperazine moiety and a dinitrophenyl group, which may influence its interaction with biological targets. The structural diversity of pyrimidines allows for a range of biological activities, making them valuable in drug development.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various pyrimidine compounds against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings suggest that modifications to the pyrimidine structure can enhance anticancer activity.
- Case Study : A derivative similar to this compound was tested against multiple cancer cell lines, demonstrating IC50 values in the low micromolar range. The presence of electron-withdrawing groups like nitro groups has been associated with increased cytotoxicity due to enhanced interactions with cellular targets .
Antihypertensive Activity
Pyrimidines have also been explored for their antihypertensive properties. The compound's ability to modulate vascular smooth muscle contraction suggests potential use in managing hypertension.
- Research Findings : In studies involving spontaneously hypertensive rats, certain pyrimidine derivatives exhibited significant blood pressure-lowering effects at doses ranging from 0.3 to 10 mg/kg. The mechanism appears to involve alpha-adrenoceptor blockade .
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has been well documented. Compounds similar to this compound have shown effectiveness against various bacterial strains.
- Data Table: Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 μg/mL |
| Compound B | Mycobacterium tuberculosis | 0.5 μg/mL |
| Compound C | Escherichia coli | 8 μg/mL |
These results indicate that the structural features of pyrimidines can be tailored to enhance their antimicrobial efficacy .
The biological activity of this compound is likely mediated through various mechanisms:
- Enzyme Inhibition : Many pyrimidines function as enzyme inhibitors, affecting pathways critical for cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with adrenergic receptors, influencing vascular tone and blood pressure regulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-chloropyrimidine and 4-(2,4-dinitrophenyl)piperazine. Optimization includes adjusting reaction time (e.g., 12–24 hours under reflux), solvent selection (polar aprotic solvents like DMF or DMSO), and stoichiometric ratios (1:1.2 molar ratio of pyrimidine to piperazine derivative). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the product .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm the piperazine-pyrimidine coupling (e.g., resonance at δ 3.5–4.0 ppm for piperazine protons). UV-Vis spectroscopy (λ~350–400 nm) identifies the 2,4-dinitrophenyl chromophore. High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for CHNO: 352.09 g/mol). IR spectroscopy confirms C-N stretching (~1250 cm) and nitro group vibrations (~1520, 1340 cm) .
Q. What safety protocols are critical during handling?
- Methodological Answer : Due to explosive potential under friction/heat and irritancy (skin/eyes), use explosion-proof equipment, avoid static discharge, and wear nitrile gloves, safety goggles, and flame-retardant lab coats. Conduct reactions in a fume hood with spill trays. Store at 2–8°C in amber glass containers away from oxidizers .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological or physicochemical properties?
- Methodological Answer : Replace the dinitrophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate electron density. For example, substituting the 2,4-dinitro group with a p-chlorophenyl moiety (as in related dibenzooxazepines) enhances lipophilicity (logP increase by ~0.5 units), impacting membrane permeability. SAR studies require comparative assays (e.g., receptor binding, solubility) .
Q. How can computational methods predict stability and reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model nitro group resonance stabilization and predict thermal decomposition pathways. Molecular dynamics simulations (e.g., AMBER) assess conformational flexibility of the piperazine ring under physiological pH. Predicted pKa (~13.2) suggests protonation at acidic pH, affecting solubility .
Q. How to resolve contradictions in reported spectral data or reactivity?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. If conflicting thermal stability data arise, perform differential scanning calorimetry (DSC) to determine decomposition onset temperatures. For reactivity discrepancies (e.g., nitro group reduction), replicate conditions from literature (e.g., catalytic hydrogenation vs. Sn/HCl) and monitor via TLC/LC-MS .
Q. What strategies mitigate nitro group instability during long-term storage?
- Methodological Answer : Store under inert gas (argon) in dark, anhydrous conditions. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Regularly assess purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products (e.g., amine derivatives from nitro reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
